molecular formula C9H7BrFNO2 B13487122 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No.: B13487122
M. Wt: 260.06 g/mol
InChI Key: OSYCDLSGYMEVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a halogenated benzoxazepinone derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Its molecular formula is C₉H₇BrFNO₂, with a molecular weight of 262.50 g/mol .

Properties

Molecular Formula

C9H7BrFNO2

Molecular Weight

260.06 g/mol

IUPAC Name

8-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one

InChI

InChI=1S/C9H7BrFNO2/c10-6-4-8-5(3-7(6)11)9(13)12-1-2-14-8/h3-4H,1-2H2,(H,12,13)

InChI Key

OSYCDLSGYMEVCY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C(=O)N1)F)Br

Origin of Product

United States

Preparation Methods

Halogenation Steps

  • Bromination: Bromine is introduced selectively at the 8-position of the benzoxazepine core. This is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent in anhydrous solvents such as dichloromethane, under inert atmosphere conditions (argon or nitrogen) to minimize side reactions and over-bromination. The reaction is typically conducted at low to moderate temperatures (0–25°C) to control the reaction rate and selectivity.

  • Fluorination: Electrophilic fluorination at the 7-position is performed using reagents such as Selectfluor® or related fluorinating agents. The reaction is carried out in polar aprotic solvents like acetonitrile at elevated temperatures (60–80°C) to achieve regioselective substitution without decomposition of sensitive intermediates.

Cyclization to Form the Benzoxazepinone Ring

  • The oxazepinone ring is formed by intramolecular cyclization of suitable amino alcohol or amide precursors. This step may involve activation of a carboxylic acid or ester functional group followed by nucleophilic attack by an amino group to close the seven-membered ring.

  • Typical reagents include oxalyl chloride and dimethyl sulfoxide for activation (Swern oxidation conditions), followed by treatment with triethylamine to facilitate ring closure. The reaction is often performed under low temperature (–60°C to 0°C) to avoid side reactions and to increase selectivity.

Purification and Isolation

  • After completion of the reaction, the crude product is purified by column chromatography using silica gel and solvent gradients such as hexane/ethyl acetate mixtures.

  • Recrystallization from ethanol/water or other suitable solvents is employed to achieve high purity (>95%) of the final compound.

  • Quality control is performed using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and melting point analysis.

Step Reagents/Conditions Temperature Yield (%) Notes
Bromination N-bromosuccinimide, dichloromethane 0–25°C 85–90 Inert atmosphere (argon)
Fluorination Selectfluor®, acetonitrile 60–80°C 75–85 Regioselective fluorination
Cyclization Oxalyl chloride, DMSO, triethylamine –60 to 0°C 70–80 Swern oxidation conditions
Purification Silica gel chromatography, recrystallization Room temperature Achieves >95% purity
  • Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR spectroscopies are used to confirm the structure and substitution pattern. Two-dimensional NMR techniques such as HSQC and HMBC help resolve positional ambiguities of bromine and fluorine substituents.

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular weight and isotopic pattern consistent with bromine and fluorine atoms.

  • X-ray Crystallography: When available, single-crystal X-ray diffraction provides definitive structural confirmation, especially useful for distinguishing positional isomers.

  • The synthetic methods described allow for scalable production of 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one with high yield and purity, suitable for further chemical transformations or biological testing.

  • The presence of halogen substituents influences the compound’s reactivity, metabolic stability, and potential biological activity, making it a valuable intermediate in drug discovery and development.

  • Industrial processes optimize reaction conditions to maximize efficiency, including solvent recycling, catalyst reuse, and continuous flow techniques where applicable.

Summary Table: Key Preparation Steps for 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Preparation Step Key Reagents/Conditions Purpose Typical Yield (%)
Bromination N-bromosuccinimide, CH2Cl2, argon Introduce bromine at position 8 85–90
Fluorination Selectfluor®, acetonitrile, 60–80°C Introduce fluorine at position 7 75–85
Cyclization Oxalyl chloride, DMSO, triethylamine, –60 to 0°C Form oxazepinone ring 70–80
Purification Silica gel chromatography, recrystallization Achieve high purity

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs .

Scientific Research Applications

8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogenation Effects

The compound’s structural analogs differ primarily in halogen type, position, and molecular weight. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number
8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one C₉H₇BrFNO₂ 262.50 Br (8), F (7) Not explicitly provided
7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one C₉H₇BrFNO₂ 262.50 Br (7), F (8) MDL: MFCD26900587
8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one C₉H₈FNO₂ 181.16 F (8) 844648-10-8
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one C₉H₈BrNO₂ ~242.07 Br (7) 7312-10-9
Key Observations:

Fluorine’s electron-withdrawing nature alters aromatic ring electron density, influencing reactivity (e.g., electrophilic substitution) and acidity/basicity .

Positional Isomerism :

  • The 8-Bromo-7-fluoro isomer (target compound) and 7-Bromo-8-fluoro analog () exhibit identical molecular formulas but distinct steric and electronic profiles due to halogen positioning. For instance, bromine at the 8-position may impose greater steric hindrance near the oxazepine ring, affecting binding interactions in enzyme active sites.

Mono-Halogenated Analogs: The 8-fluoro analog (CAS 844648-10-8) lacks bromine, reducing molecular weight by ~81 g/mol. This may improve solubility but decrease metabolic stability in vivo .

Theoretical Implications for Drug Design

While specific bioactivity data are unavailable in the provided evidence, comparative analysis suggests:

  • Target Selectivity : Positional isomerism (Br at 7 vs. 8) could lead to divergent binding affinities for kinase targets.
  • Metabolic Stability: Bromine’s presence may slow oxidative metabolism compared to non-halogenated analogs.
  • Solubility : The 8-fluoro analog’s lower molecular weight and absence of bromine might enhance aqueous solubility, a critical factor in formulation .

Biological Activity

8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound that belongs to the benzoxazepine family. Its unique structure, characterized by the presence of bromine and fluorine substituents, significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is C₉H₇BrFNO₂, with a molecular weight of approximately 260.06 g/mol. The compound features a fused benzene and azepine ring system that contributes to its reactivity and biological interactions .

Biological Activities

Research indicates that 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one exhibits various biological activities:

1. Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in disease pathways. For instance:

  • Glucosylceramide Synthase Inhibition: Studies have shown that compounds structurally related to 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can inhibit glucosylceramide synthase, which is crucial in the metabolism of glycosphingolipids .

2. Receptor Modulation
The compound may interact with specific receptors involved in cellular signaling pathways. This interaction could lead to modulation of various physiological responses.

3. Anticancer Activity
Initial studies suggest that the compound may possess anticancer properties by inhibiting cancer cell proliferation through various mechanisms.

Case Studies

Several studies have investigated the biological activity of 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one:

Case Study 1: Enzyme Inhibition
In a study examining glucosylceramide synthase inhibitors in Fabry disease models, it was demonstrated that related compounds could effectively reduce levels of glycosphingolipids in tissues . This suggests potential therapeutic applications for 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one in metabolic disorders.

Case Study 2: Anticancer Properties
Research on structurally similar benzoxazepines has indicated their ability to inhibit cancer cell lines in vitro. The mechanisms involved include apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and fluorine) on the benzoxazepine core is believed to enhance the biological activity of the compound compared to its analogs. The following table summarizes some structurally similar compounds and their similarity indices:

Compound NameSimilarity Index
6-Bromo-3,4-dihydro-1H-quinolin-2-one0.76
7-Bromo-3,4-dihydroquinolin-2(1H)-one0.72
8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one0.81
4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one0.76
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one0.75

This table illustrates how structural modifications can impact biological activity.

Q & A

Basic Research Question

  • Assay Selection :
    • Kinase Glo® Luminescent Assay for ATPase activity measurement (IC50_{50} determination).
    • Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cell lysates .
  • Controls :
    • Positive : Staurosporine (pan-kinase inhibitor).
    • Negative : DMSO vehicle; use kinase-dead mutants to rule out nonspecific binding.
  • Data Interpretation : Dose-response curves (10 nM–100 µM) with triplicate replicates to ensure statistical significance .

How do electronic effects of the bromo and fluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The electron-withdrawing nature of Br and F directs electrophilic attacks:

  • Meta-Directing Effects : Fluorine at C7 stabilizes intermediates via resonance, favoring substitution at C8 (bromine site) in SNAr reactions .
  • Kinetic vs. Thermodynamic Control :
    • Low-temperature conditions (0°C) favor kinetic products (e.g., aryl ethers).
    • High-temperature reflux (80°C) shifts equilibrium to thermodynamically stable amides .
      Experimental Validation : Monitor reaction progress using 19F^{19}\text{F} NMR to track fluorine environment changes .

What strategies mitigate discrepancies in reported biological activity across studies (e.g., conflicting IC50_{50}50​ values)?

Q. Data Contradiction Analysis

  • Source Identification :
    • Purity Variability : HPLC-MS analysis to confirm compound integrity (>98% purity required) .
    • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and buffer pH (7.4 ± 0.2) .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .

Which computational tools predict the pharmacokinetic properties of this benzoxazepinone derivative?

Advanced Research Question

  • ADME Prediction :
    • SwissADME : Estimates logP (2.1 ± 0.3), CNS permeability (Blood-Brain Barrier score: −1.2), and CYP450 inhibition .
    • Molinspiration : Calculates topological polar surface area (TPSA: 45 Ų), indicating moderate oral bioavailability .
  • Docking Studies : AutoDock Vina to simulate binding to kinase domains (PDB: 2JDO); validate with MD simulations (NAMD, 100 ns trajectories) .

How can regioselective functionalization be achieved for SAR studies without altering the core benzoxazepinone scaffold?

Q. Methodological Guidance

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield the ketone oxygen during alkylation .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 for aryl boronic acid coupling at C7 (fluorine adjacent) .
  • Post-Functionalization : Click chemistry (CuAAC) to introduce triazole moieties at bromine sites .

What analytical workflows confirm the absence of genotoxic impurities in scaled-up batches?

Q. Quality Control Focus

  • LC-MS/MS : Detect trace impurities (e.g., alkylating agents) at <0.1% threshold .
  • AMES Test : Salmonella typhimurium TA98/TA100 strains to assess mutagenicity (OECD 471 compliant) .
  • Elemental Analysis : Quantify residual palladium (ICP-MS, limit: <10 ppm) from cross-coupling steps .

Table 1: Comparative Reactivity in Substitution Reactions

PositionReagentConditionsProduct YieldReference
C8 (Br)NaN3_3, DMF100°C, 12 h78%
C7 (F)MeONa, MeOHReflux, 6 h<5%
C5 (ketone)NH2_2OH·HClpH 5, RT92% (oxime)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.